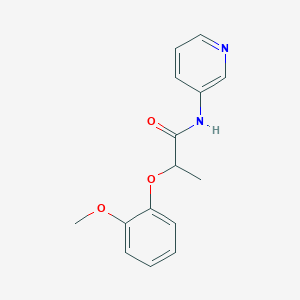

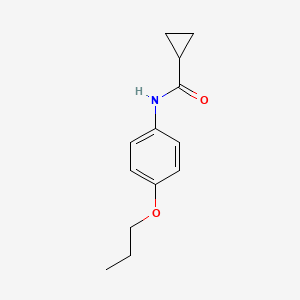

2-(2-methoxyphenoxy)-N-3-pyridinylpropanamide

説明

Synthesis Analysis

The synthesis of derivatives closely related to 2-(2-methoxyphenoxy)-N-3-pyridinylpropanamide involves cross-coupling reactions, demonstrating the feasibility of generating complex molecules with pyridyl and phenol moieties. For instance, compounds such as 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides are prepared using these methods, highlighting the versatility of cross-coupling techniques in synthesizing pyridine-based compounds with specific functional groups (Rebstock et al., 2003).

Molecular Structure Analysis

Investigations into molecular structures, such as the study of 2-methoxy-3,5-dinitropyridine, provide insight into the conformational dynamics of pyridine derivatives. These studies reveal non-planar arrangements due to substituent effects, offering a basis for understanding the structural behavior of similar compounds (Punte et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, as demonstrated through the deprotonation and subsequent reactions of similar compounds, underscores the potential for diverse chemical transformations. The selectivity of deprotonation in specific positions due to the presence of substituents like methoxy groups illustrates the compound's reactivity and the influence of its structure on chemical behavior (Rebstock et al., 2003).

Physical Properties Analysis

The crystal structure analysis of related compounds, such as the detailed study of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, provides a comprehensive view of the physical properties, including crystal packing and hydrogen bonding patterns. This knowledge is crucial for understanding the solid-state properties of pyridine derivatives (Wang & He, 2011).

Chemical Properties Analysis

The exploration of chemical properties, particularly through synthesis and characterization studies, sheds light on the functional capabilities of pyridine derivatives. For instance, the synthesis of compounds like (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, and their crystal structure analysis, reveal interactions such as C-H···O forming dimers, which are fundamental to understanding the chemical behavior and reactivity of these molecules (Mao et al., 2015).

科学的研究の応用

Proxies for Biomass Estimation

Methoxyphenols, including 2-methoxyphenol derivatives, have been utilized as proxies for terrestrial biomass, particularly in understanding the chemical alterations in lignin during hydrothermal processes. This is significant in organic geochemistry for tracing the transformation of plant material in various environmental contexts. The pyrolysis of these compounds yields a distribution of products that can offer insights into the thermal stability and decomposition pathways of lignin-derived materials in natural settings (Vane & Abbott, 1999).

Antimicrobial and Antifungal Activities

Methoxyphenol derivatives have shown potential in antimicrobial and antifungal applications. For example, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibited inhibitory activity against Escherichia coli and Shigella boydii, as well as antifungal activity against several fungal species. This highlights the potential of methoxyphenol derivatives in developing new antimicrobial and antifungal agents (Atta-ur-rahman et al., 1997).

Inhibitors of the Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , were identified as potent and selective inhibitors of the Met kinase superfamily. This demonstrates the potential application of similar compounds in targeted cancer therapies by inhibiting specific kinases involved in tumor growth and metastasis (Schroeder et al., 2009).

Anti-corrosion Characteristics

Methoxyphenol derivatives have been studied for their adsorption characteristics and anti-corrosion behavior on metal surfaces, indicating potential applications in materials science and engineering for protecting metals against corrosion. This research could inform the development of new coatings or additives that enhance the durability and lifespan of metal components in various industrial applications (Satpati et al., 2020).

特性

IUPAC Name |

2-(2-methoxyphenoxy)-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11(15(18)17-12-6-5-9-16-10-12)20-14-8-4-3-7-13(14)19-2/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTYKEFAGPHTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)

![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)

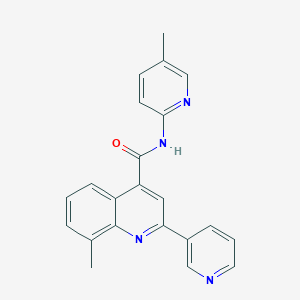

![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)

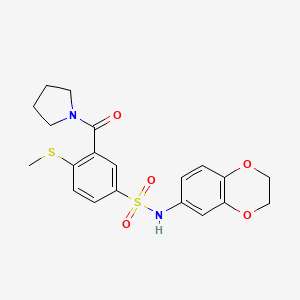

![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)

![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)

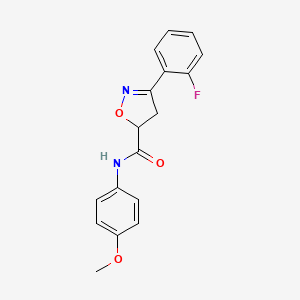

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)

![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)